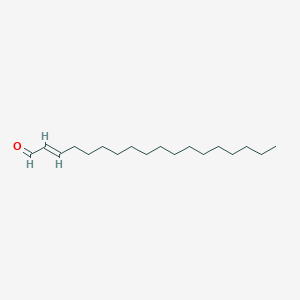

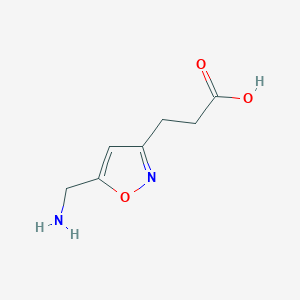

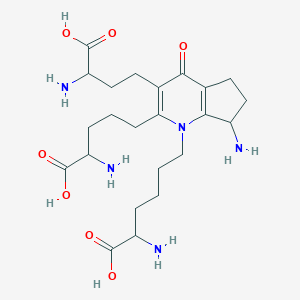

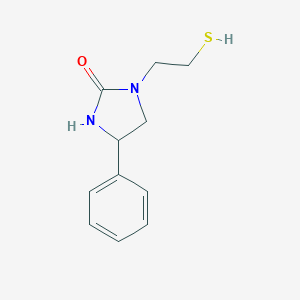

4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one

Overview

Description

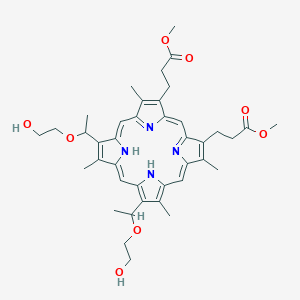

The compound 4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a derivative of imidazolidinone, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The sulfonylimidazolidinone motif, as seen in related compounds, has been studied for its cytotoxic properties against various cancer cell lines .

Synthesis Analysis

The synthesis of related imidazolidin-2-ones can be achieved through various methods. One approach involves the one-pot reaction of α-chloroaldoxime O-methanesulfonates with 4-aminobut-2-enoates, which includes nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition . Another method for synthesizing tetrasubstituted imidazoles, which are structurally related to imidazolidin-2-ones, uses a one-pot, four-component reaction that is efficiently carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst .

Molecular Structure Analysis

The molecular structure of imidazolidin-2-ones and their derivatives can be elucidated using spectroscopic methods such as NMR. For instance, the NMR configurational analysis of 1,3-imidazolidin-4-ones derived from (-)-(S)-phenylethylamine has provided insights into the orientation of substituent groups attached to the nitrogen atoms in the ring . Additionally, X-ray diffraction studies have been used to confirm the configurations determined by NMR and to reveal the existence of intramolecular hydrogen bonds that can influence the conformation of substituent groups .

Chemical Reactions Analysis

The reactivity of imidazolidin-2-ones and their derivatives can vary depending on the substituents attached to the ring. For example, the sulfonylimidazolidinone motif in 4-phenyl-1-arylsulfonylimidazolidinones has been associated with cytotoxic activity, which is influenced by the planarity of the imidazolidinone ring . The presence of a planar sulfonylurea moiety (-SO2NHCONH-) is crucial for this activity, as nonplanar derivatives such as [1,2,5]thiadiazolidine-1,1-dioxides showed no cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-ones can be studied through various analytical techniques. Spectroscopic analysis, including IR and NMR, is commonly used to characterize these compounds . Computational methods, such as DFT/B3LYP calculations, can also provide valuable information on the stability and electronic properties of the molecules, including tautomerism, frontier molecular orbitals, and non-linear optical (NLO) properties .

Scientific Research Applications

Applications in Bioactive Oligopeptides

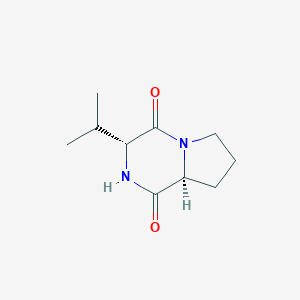

4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one and related imidazolidin-4-ones are used in bioactive oligopeptides. They serve as skeletal modifications, either as proline surrogates or for protecting the N-terminal amino acid against aminopeptidase- and endopeptidase-catalyzed hydrolysis. The stereoselective formation of imidazolidin-4-ones, particularly with benzaldehydes containing o-carboxyl or o-methoxycarbonyl substituents, plays a crucial role in this application (Ferraz et al., 2007).

Electronic and Optical Properties in Semiconducting Materials

The imidazolidin derivative (Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one (STMI) has been studied for its structural, electronic, optical, and charge transport properties as a semiconducting material. This research is significant due to the comprehensive understanding of the frontier molecular orbitals and intramolecular charge transfer within these materials (Irfan et al., 2016).

Antitumor Efficacy

Specific imidazolidin-2-one derivatives, such as 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-ones, have shown potential as antitumor candidates. Their ability to suppress the in vitro growth of tumor cells and inhibit tumor growth in vivo models like human colon and lung cancer cell lines highlights their significance in cancer research (Lee et al., 2002).

Chiral Auxiliary in Asymmetric Synthesis

(S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one has been evaluated as a chiral auxiliary for asymmetric acetate and propionate Mannich-type reactions. This application is crucial in the stereoselective synthesis of compounds like ezetimibe (Goyal et al., 2016).

Synthesis of Dihydro-Pyrrolo[1,2-a]imidazole Derivatives

α-Amino acid phenylhydrazides react with levulinic acid to produce imidazolidin-4-one intermediates, which further undergo a second ring closure to afford dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. The solvent polarity significantly influences the rate of this second condensation reaction, showcasing its application in synthetic organic chemistry (Verardo et al., 2004).

Antimicrobial Properties

New derivatives of imidazolidin-4-one, such as thiazolidinone and thiophene, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising activities, highlighting their potential in the development of new antimicrobial agents (Gouda et al., 2010).

Synthesis of Iminazolidin-4-ones via Cascade Reactions

4-Substituted imidazolidin-2-ones were synthesized via one-pot reaction of α-chloroaldoxime O-methanesulfonates and 4-aminobut-2-enoates. This cascade transformation involves nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition (Duangjan et al., 2020).

Future Directions

properties

IUPAC Name |

4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c14-11-12-10(8-13(11)6-7-15)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEBXNMGHUCPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1CCS)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954049 | |

| Record name | 4-Phenyl-1-(2-sulfanylethyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one | |

CAS RN |

32190-33-3, 69158-71-0 | |

| Record name | OMPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-(2-mercaptoethyl)-4-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069158710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-(2-sulfanylethyl)-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-3-(2-MERCAPTOETHYL)-5-PHENYLIMIDAZOLIDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC57BIX3H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.